[1-(Cyanomethyl)cyclopropyl]methanesulfonamide
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Overview
Description
[1-(Cyanomethyl)cyclopropyl]methanesulfonamide is a chemical compound with the molecular formula C₆H₁₀N₂O₂S and a molecular weight of 174.22 g/mol . This compound is known for its unique structure, which includes a cyclopropyl ring, a cyanomethyl group, and a methanesulfonamide group. It is primarily used in research and industrial applications due to its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Cyanomethyl)cyclopropyl]methanesulfonamide typically involves the reaction of cyclopropylmethanesulfonamide with cyanomethylating agents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the cyanomethyl group .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
[1-(Cyanomethyl)cyclopropyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are performed under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids or nitriles.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
[1-(Cyanomethyl)cyclopropyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of [1-(Cyanomethyl)cyclopropyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include modulation of enzyme activity, alteration of signal transduction pathways, and interaction with cellular membranes .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethanesulfonamide: Similar structure but lacks the cyanomethyl group.
Methanesulfonamide: Contains the sulfonamide group but lacks the cyclopropyl and cyanomethyl groups.
Cyanomethylcyclopropane: Contains the cyanomethyl and cyclopropyl groups but lacks the sulfonamide group.
Uniqueness
[1-(Cyanomethyl)cyclopropyl]methanesulfonamide is unique due to its combination of a cyclopropyl ring, a cyanomethyl group, and a methanesulfonamide group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C6H10N2O2S |
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Molecular Weight |
174.22 g/mol |
IUPAC Name |
[1-(cyanomethyl)cyclopropyl]methanesulfonamide |
InChI |
InChI=1S/C6H10N2O2S/c7-4-3-6(1-2-6)5-11(8,9)10/h1-3,5H2,(H2,8,9,10) |
InChI Key |
OYJGEBKQYPKOGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC#N)CS(=O)(=O)N |
Origin of Product |
United States |
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